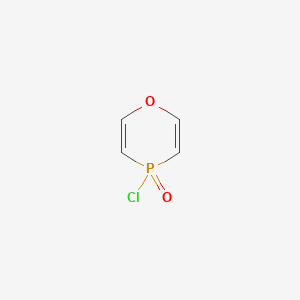

4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide

Description

Historical Development and Evolution of Oxaphosphorin Chemistry

The historical development of organophosphorus chemistry dates back to the 19th century. However, specific information on the evolution of oxaphosphorin chemistry, particularly the unsaturated 4H-1,4-Oxaphosphorin ring system, is exceptionally limited in published literature.

Research from the latter half of the 20th century describes the synthesis of related saturated systems. For instance, a low-yield synthesis of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide , a saturated analog of the scaffold , was reported as a byproduct in an attempt to prepare an azaphosphorine derivative. researchgate.net This indicates that the fundamental ring structure is synthetically accessible, although perhaps challenging to form or isolate. The reaction involved heating divinylphenylphosphine (B1596507) oxide with aqueous sodium hydroxide, suggesting a cyclization pathway involving the vinyl groups. researchgate.net

Despite this precedent with the saturated core, the development of synthetic routes to the unsaturated 4H-1,4-Oxaphosphorin scaffold and its derivatives, including the target compound 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide , does not appear to be documented.

The 4H-1,4-Oxaphosphorin Scaffold: Structural Considerations and General Reactivity Trends

Due to the absence of literature on This compound or its parent scaffold, any discussion of its specific structural features and reactivity must be considered speculative and based on general principles of related heterocyclic systems.

Structural Considerations: The 4H-1,4-Oxaphosphorin scaffold contains a six-membered ring with one oxygen atom, one phosphorus atom, and a double bond. The "4H" designation indicates the position of the saturated carbon atom. The "4-oxide" points to a pentavalent phosphorus atom with a phosphoryl group (P=O). The ring would likely adopt a non-planar conformation, such as a boat or chair-like structure, to minimize ring strain. The geometry around the phosphorus atom would be tetrahedral.

General Reactivity Trends (Hypothetical): The reactivity of such a scaffold would be dictated by several features:

The P-Cl Bond: The phosphorus-chlorine bond in the target molecule would be a primary site for nucleophilic substitution. Reagents like alcohols, amines, or Grignard reagents could potentially displace the chloride to form a variety of derivatives.

The Phosphoryl Group (P=O): The oxygen of the P=O group can act as a hydrogen bond acceptor and a coordination site for Lewis acids. The bond can also be reduced under harsh conditions.

The Ring System: The unsaturated nature of the ring introduces potential reactivity at the double bond, such as addition reactions. The ether linkage (C-O-C) would generally be stable, but could be cleaved under strongly acidic conditions. The P-C bonds within the ring would be robust.

Without experimental data, these predictions remain theoretical. The synthesis and isolation of this specific heterocyclic system would be necessary to explore its actual chemical behavior and properties.

Structure

3D Structure

Properties

CAS No. |

114219-87-3 |

|---|---|

Molecular Formula |

C4H4ClO2P |

Molecular Weight |

150.50 g/mol |

IUPAC Name |

4-chloro-1,4λ5-oxaphosphinine 4-oxide |

InChI |

InChI=1S/C4H4ClO2P/c5-8(6)3-1-7-2-4-8/h1-4H |

InChI Key |

IBNAEVZDYLTYRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CP(=O)(C=CO1)Cl |

Origin of Product |

United States |

Synthetic Strategies for 4h 1,4 Oxaphosphorin, 4 Chloro , 4 Oxide and Analogues

De Novo Construction of the 4H-1,4-Oxaphosphorin Ring System

The formation of the 4H-1,4-oxaphosphorin ring from acyclic precursors, known as de novo synthesis, is a fundamental approach to accessing this heterocyclic system. Key strategies involve the formation of new carbon-phosphorus and carbon-oxygen bonds in a concerted or stepwise manner to construct the six-membered ring.

Cyclization Reactions in Oxaphosphorin Synthesis

Intramolecular cyclization is a powerful method for the formation of cyclic compounds. In the context of 4H-1,4-oxaphosphorin synthesis, this typically involves the formation of a key bond between a phosphorus-containing moiety and another part of the acyclic precursor.

Base-promoted intramolecular cyclizations are a common strategy for the synthesis of various heterocyclic systems. While specific examples for the direct synthesis of 4H-1,4-oxaphosphorin, 4-chloro-, 4-oxide via this method are not extensively documented, the general principles can be applied. Such a reaction would likely involve a precursor molecule containing a phosphorus group and a suitably positioned leaving group or an activated double or triple bond. The base would serve to deprotonate a nucleophilic center, initiating an intramolecular attack to form the heterocyclic ring. For instance, a hypothetical precursor could be a vinylphosphonate (B8674324) with a tethered alcohol, where a base would facilitate the intramolecular addition of the alkoxide to the activated double bond.

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, primarily used for the formation of phosphonates from trialkyl phosphites and alkyl halides. wikipedia.orgmdpi.com This reaction can be adapted for intramolecular applications to construct heterocyclic rings containing phosphorus. rsc.org In the context of 4H-1,4-oxaphosphorin synthesis, a precursor molecule would need to contain both a trivalent phosphorus ester and an alkyl halide moiety within the same molecule, separated by a suitable linker that would form the backbone of the oxaphosphorin ring.

The general mechanism involves the initial nucleophilic attack of the trivalent phosphorus on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. wikipedia.org This is followed by an intramolecular dealkylation step, where the halide anion attacks one of the alkoxy groups on the phosphorus, leading to the formation of the cyclic phosphonate (B1237965) and an alkyl halide byproduct. The success of this intramolecular variant is highly dependent on the length and flexibility of the linker, which must favor the formation of the six-membered ring over competing intermolecular reactions.

Table 1: Key Features of the Intramolecular Michaelis-Arbuzov Reaction for Heterocycle Synthesis

| Feature | Description |

| Reactants | Acyclic molecule containing both a trivalent phosphorus ester and an alkyl halide. |

| Key Intermediate | Intramolecular quasi-phosphonium salt. |

| Product | Cyclic phosphonate (in this case, a 4H-1,4-oxaphosphorin derivative). |

| Driving Force | Formation of a stable pentavalent phosphorus-oxygen double bond. |

Cycloaddition Reactions in the Formation of Oxaphosphorin Derivatives

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, offer a powerful and often stereocontrolled route to cyclic systems.

While the direct synthesis of the six-membered 4H-1,4-oxaphosphorin ring via a [3+2] cycloaddition is not a direct pathway, this type of reaction is crucial for the synthesis of various five-membered phosphorus-containing heterocycles. These five-membered rings can potentially serve as precursors that can be transformed into six-membered rings through subsequent reactions like ring expansion. [3+2] cycloadditions typically involve a 1,3-dipole reacting with a dipolarophile. In organophosphorus chemistry, phosphorus-containing ylides or phospha-allenes can act as the three-atom component.

The construction of fused heterocyclic systems can be achieved through tandem cycloaddition reactions. A double 1,3-dipolar cycloaddition strategy would involve a molecule containing two 1,3-dipolar moieties reacting with a suitable dipolarophile to form a fused ring system. While specific examples leading to fused 4H-1,4-oxaphosphorin systems are not prevalent in the literature, this approach remains a viable synthetic strategy for complex heterocyclic architectures. The design of the di-dipolar species and the dipolarophile would be crucial for controlling the regioselectivity and stereoselectivity of the dual cycloadditions.

Ring-Closing Metathesis (RCM) in Phosphorus Heterocycle Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various carbocyclic and heterocyclic ring systems. wikipedia.org This reaction, catalyzed by transition metals, typically ruthenium or molybdenum, facilitates the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. wikipedia.org The thermodynamic driving force for this reaction is often the removal of the gaseous byproduct. organic-chemistry.org

In the context of phosphorus heterocycle synthesis, RCM provides an efficient pathway to create unsaturated rings containing a phosphorus atom. The substrate for such a reaction is typically a diene that also incorporates a phosphorus moiety. The strategic placement of the two terminal alkene groups allows for the formation of five- to seven-membered rings, which are common structural motifs in many biologically active molecules. wikipedia.org The success of RCM is often dependent on the choice of catalyst, with second-generation Grubbs' catalysts being particularly effective for a wide range of functional groups. organic-chemistry.org

The application of RCM is not limited to simple ring formation; it has been successfully employed in the total synthesis of complex natural products and pharmaceuticals. wikipedia.orgdrughunter.com For instance, the synthesis of macrocyclic kinase inhibitors and other drug candidates has utilized RCM as a key step. drughunter.com The stereoselectivity of the resulting cyclic alkene can often be controlled, which is a significant advantage in the synthesis of chiral molecules. wikipedia.org

Table 1: Representative Grubbs' Catalysts Used in RCM

| Catalyst | Generation | Key Features |

| Grubbs' Catalyst | First | High activity for terminal alkenes. |

| Grubbs' Catalyst | Second | Higher activity and broader substrate scope, including less reactive alkenes. Tolerant to more functional groups. |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating benzylidene ether ligand, leading to increased stability and recyclability. |

| Zhan Catalysts | - | Known for high efficiency and stability, often used in industrial applications. drughunter.com |

Photo-Arbuzov Rearrangements as a Synthetic Route to Cyclic Phosphinates

The Photo-Arbuzov rearrangement is a photochemical variant of the well-known Michaelis-Arbuzov reaction. This reaction provides a route to phosphonates from phosphites and has been adapted for the synthesis of cyclic phosphinates. researchgate.netchinesechemsoc.org The direct UV irradiation of cyclic phosphites can induce a rearrangement to form ring-contracted phosphonates. researchgate.net This method has been applied to prepare novel bicyclic aromatic phosphonate systems. researchgate.net

The conventional Arbuzov reaction typically requires high temperatures and is often limited to primary alkyl halides. chinesechemsoc.org In contrast, the photo-Arbuzov rearrangement can proceed under milder conditions, sometimes at room temperature, and can be applied to a broader range of substrates, including those with more complex functional groups. chinesechemsoc.orgacs.org This is particularly advantageous for the synthesis of sensitive molecules. The reaction often proceeds with retention of configuration at a stereogenic carbon center, making it valuable for stereoselective synthesis. researchgate.net

Recent advancements have seen the development of visible-light-mediated photo-Arbuzov reactions, which offer an even milder and more environmentally friendly alternative to traditional methods. acs.org These reactions often utilize a photocatalyst, such as Rhodamine 6G, to generate aryl radicals that can then couple with trivalent phosphites to form aryl phosphonates. acs.org

Table 2: Comparison of Thermal and Photo-Arbuzov Reactions

| Feature | Thermal Arbuzov Reaction | Photo-Arbuzov Rearrangement |

| Conditions | Elevated temperatures | UV or visible light, often at room temperature chinesechemsoc.orgacs.org |

| Substrate Scope | Mainly primary alkyl halides chinesechemsoc.org | Broader scope, including more complex and sensitive molecules chinesechemsoc.orgacs.org |

| Stereochemistry | Not always stereospecific | Can proceed with retention of configuration researchgate.net |

| Byproducts | Alkyl halide | Fewer byproducts |

Introduction and Functionalization of the Chloro and Phosphoryl (4-oxide) Groups

The introduction of a chlorine atom at a specific position on a molecule, known as regioselective chlorination, is a critical step in the synthesis of many functional compounds. For aromatic systems, electrophilic aromatic substitution is a common method, but it can often lead to a mixture of ortho and para substituted products. scispace.com To achieve high regioselectivity, various strategies have been developed.

One approach involves the use of a directing group, which can guide the chlorinating agent to a specific position on the aromatic ring. For example, a 2-pyridine group has been used to direct palladium-catalyzed chlorination to the ortho position of phenol (B47542) derivatives. scispace.com Another strategy employs copper catalysts, such as CuX₂, in the presence of an oxidant like molecular oxygen to achieve regioselective chlorination of electron-rich aromatic C-H bonds. rsc.org

For non-aromatic systems, such as the 4H-1,4-Oxaphosphorin skeleton, different methodologies are required. Niobium(V) chloride has been shown to mediate aza-Prins type cyclizations that can result in the formation of 4-chloro-piperidine derivatives, demonstrating a method for introducing a chlorine atom during ring formation. rasayanjournal.co.in Additionally, environmentally benign methods using reagents like sodium chloride and Oxone can generate electrophilic chlorinating species in situ for the chlorination of various substrates. researchgate.net

The formation of the phosphoryl group (P=O) is a key transformation in the synthesis of the target molecule and other organophosphorus compounds. This is typically achieved through the oxidation of a trivalent phosphorus compound (phosphine or phosphite) to a pentavalent phosphine (B1218219) oxide or phosphate. organic-chemistry.org

A variety of oxidizing agents can be employed for this purpose. Common laboratory oxidants include hydrogen peroxide, potassium permanganate, and various peroxy acids. More recently, milder and more selective methods have been developed. For instance, air can be used as the oxidant in the presence of a suitable catalyst, such as a four-coordinated organoboron compound, for the photooxidation of phosphines to phosphine oxides. organic-chemistry.org This method offers mild reaction conditions and broad functional group tolerance. organic-chemistry.org

For the synthesis of P-stereogenic phosphine oxides, asymmetric oxidation methods have been developed. One such method involves the use of Appel conditions (CCl₄ or hexachloroacetone (B130050) and a chiral alcohol) to oxidize racemic phosphines to enantioenriched phosphine oxides. acs.org This process allows for dynamic kinetic resolution, providing high enantiomeric excess. acs.org

Post-Cyclization Derivatization and Structural Modification of the 4H-1,4-Oxaphosphorin Skeleton

Once the 4H-1,4-Oxaphosphorin ring system is formed, further modifications can be made at the phosphorus center to introduce different functionalities. For instance, if the initial cyclization results in a P(III) species, it can be oxidized to the corresponding P(V) oxide, as discussed in the previous section.

Furthermore, if the phosphorus atom bears a leaving group, such as a chlorine atom, it can be displaced by various nucleophiles. This allows for the introduction of a wide range of substituents at the phosphorus center, leading to a diverse library of 4H-1,4-Oxaphosphorin derivatives. For example, reaction with alcohols or phenols can yield the corresponding esters, while reaction with amines can produce phosphonamidates. These derivatization reactions are crucial for tuning the electronic and steric properties of the molecule, which can be important for various applications.

Functional Group Interconversions on the Carbon Framework

Once the 4H-1,4-oxaphosphorin ring system is established, functional group interconversions (FGIs) on the carbon backbone can provide access to a diverse range of analogues. These transformations are crucial for modulating the physicochemical properties and biological activities of the core structure. While specific examples on the 4H-1,4-oxaphosphorin framework are scarce, a variety of standard organic transformations can be envisaged based on the reactivity of similar heterocyclic systems.

The presence of carbon-carbon double bonds in the 4H-1,4-oxaphosphorin ring allows for a range of addition reactions. For instance, hydrogenation would yield the saturated perhydro-1,4-oxaphosphorinane ring. Halogenation reactions could introduce halogen atoms across the double bond, which can then serve as handles for further nucleophilic substitution reactions. Epoxidation of the double bond would form a reactive epoxide intermediate, which can be opened by various nucleophiles to introduce hydroxyl and other functional groups.

Furthermore, if the carbon framework of the starting materials contains functional groups such as esters or ketones, these can be manipulated post-cyclization. For example, a ketone on the ring could be reduced to a secondary alcohol, which could then be further derivatized. An ester group could be hydrolyzed to a carboxylic acid, which in turn can be converted to amides or other acid derivatives.

The following table summarizes potential functional group interconversions on the carbon framework of a hypothetical substituted 4H-1,4-oxaphosphorin derivative.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Alkene | H₂, Pd/C | Alkane |

| Alkene | Br₂ | Vicinal Dibromide |

| Alkene | m-CPBA | Epoxide |

| Ketone | NaBH₄, MeOH | Secondary Alcohol |

| Ester | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid |

Stereoselective Transformations of 4H-1,4-Oxaphosphorin Derivatives

The phosphorus atom in this compound is a stereogenic center, leading to the possibility of enantiomers. Furthermore, substituents on the carbon framework can also introduce chirality. The stereoselective synthesis of specific stereoisomers is of significant importance, as different stereoisomers can exhibit distinct biological activities.

The stereoselective synthesis of P-chiral compounds is a well-established field in organophosphorus chemistry. rsc.orgnih.gov One common approach involves the use of chiral auxiliaries. For instance, the cyclization reaction to form the oxaphosphorin ring could be carried out using a starting material containing a chiral alcohol. The diastereomers formed could then be separated, followed by the removal of the chiral auxiliary.

Alternatively, asymmetric catalysis can be employed. thieme.de A prochiral precursor could be subjected to a cyclization or phosphorylation reaction in the presence of a chiral catalyst, leading to the preferential formation of one enantiomer. For example, a chiral ligand complexed to a metal catalyst could control the stereochemical outcome of a key bond-forming step.

Resolution of a racemic mixture is another viable strategy. The racemic this compound could be reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers.

The table below outlines some potential strategies for the stereoselective synthesis of 4H-1,4-oxaphosphorin derivatives.

| Strategy | Description |

| Chiral Auxiliary | Use of a chiral starting material to induce diastereoselectivity in the ring-forming reaction. |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer from a prochiral substrate. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer. |

| Diastereomeric Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers. |

Innovations in Green Synthetic Approaches for Oxaphosphorins

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. researchgate.netrsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of oxaphosphorins and their analogues, several green approaches can be considered.

One key area of innovation is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. The use of water, supercritical fluids, or ionic liquids as reaction media can significantly reduce the environmental impact of a synthesis. For example, certain cyclization reactions to form heterocyclic rings can be performed in aqueous media.

Catalysis plays a central role in green chemistry. rsc.org The use of highly efficient and recyclable catalysts can reduce the amount of waste generated and lower the energy requirements of a reaction. For instance, the development of robust, reusable solid-supported catalysts for phosphorylation or cyclization reactions would be a significant advancement.

Atom economy is another important principle of green chemistry. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions such as addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.

Furthermore, the use of microwave or ultrasound irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. acs.org These techniques can also, in some cases, enable reactions to be carried out under solvent-free conditions.

The following table highlights some green chemistry principles and their potential application in the synthesis of oxaphosphorins.

| Green Chemistry Principle | Application in Oxaphosphorin Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass where possible. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as cycloaddition reactions. |

| Use of Safer Solvents | Employing water, ionic liquids, or supercritical fluids as reaction media instead of volatile organic compounds. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

| Catalysis | Developing highly active and recyclable catalysts for key synthetic steps to minimize waste. |

Advanced Spectroscopic and Analytical Characterization of 4h 1,4 Oxaphosphorin, 4 Chloro , 4 Oxide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) is a cornerstone technique for determining the structure of organic compounds. A complete analysis of "4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide" would involve several NMR experiments.

High-Resolution ¹H, ¹³C, and ³¹P NMR Spectroscopy

To characterize the compound, ¹H, ¹³C, and ³¹P NMR spectra would be essential.

¹H NMR: This would identify the number of unique proton environments, their chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz). This data would help determine the arrangement of hydrogen atoms on the oxaphosphorin ring.

¹³C NMR: This spectrum would reveal the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts would be indicative of their hybridization and proximity to electronegative atoms like oxygen, phosphorus, and chlorine. compoundchem.comopenstax.org

³¹P NMR: As phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is highly informative for organophosphorus compounds. wikipedia.org A single signal would be expected for this compound, and its chemical shift would provide crucial information about the oxidation state and coordination environment of the phosphorus atom. wikipedia.orgwindows.net

Hypothetical Data Table for NMR Spectroscopy (Illustrative Only): Specific experimental data is not available.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data not available | Data not available | Data not available | Ring Protons |

| ¹³C | Data not available | Data not available | Data not available | Ring Carbons |

| ³¹P | Data not available | Data not available | Data not available | P=O |

Application of Two-Dimensional (2D) NMR Techniques for Connectivity

2D NMR experiments are critical for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish which protons are coupled to each other, confirming the connectivity of hydrogen atoms within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular skeleton and confirming the positions of substituents and heteroatoms.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry

EI-MS: Electron Ionization is a "hard" ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the exact mass of the compound, along with numerous fragment ions. The isotopic pattern of the molecular ion would be characteristic, showing peaks for the presence of ³⁵Cl and ³⁷Cl isotopes.

ESI-MS: Electrospray Ionization is a "soft" ionization technique that usually results in a protonated molecule [M+H]⁺ with minimal fragmentation. nih.govrsc.org High-resolution ESI-MS would be used to determine the compound's exact mass, allowing for the confident determination of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem MS (MS/MS) involves selecting a precursor ion (such as the molecular ion or protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate product ions. nih.gov This technique provides detailed information about the compound's structure and fragmentation pathways. For "this compound," characteristic fragmentation would likely involve the loss of a chlorine atom, cleavage of the P-O or C-O bonds, and potential ring-opening mechanisms. mdpi.com

Hypothetical Data Table for Mass Spectrometry (Illustrative Only): Specific experimental data is not available.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Postulated Neutral Loss |

| EI | Data not available | Data not available | Data not available |

| ESI-MS/MS | Data not available | Data not available | Data not available |

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FTIR Spectroscopy: An FTIR spectrum would show characteristic absorption bands for the functional groups in the molecule. Key expected vibrations would include:

P=O stretching (a strong band, typically in the 1250-1350 cm⁻¹ region).

P-O-C stretching vibrations.

C-O-C stretching vibrations.

C-H stretching and bending modes for the hydrogens on the ring.

P-Cl stretching (typically in the 400-600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. psu.edu The P=O and P-Cl bonds would be expected to show characteristic signals. Raman is often particularly useful for observing symmetric vibrations and bonds involving less polar groups. s-a-s.org

Hypothetical Data Table for Vibrational Spectroscopy (Illustrative Only): Specific experimental data is not available.

| Spectroscopic Method | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| FTIR | Data not available | Data not available | ν(P=O) |

| FTIR | Data not available | Data not available | ν(P-O-C) |

| FTIR | Data not available | Data not available | ν(P-Cl) |

| Raman | Data not available | Data not available | ν(P=O) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to be dominated by characteristic vibrations of the phosphoryl (P=O), phosphorus-chlorine (P-Cl), and phosphorinane ring (P-O-C and C-C-O) groups.

The most intense and diagnostically significant band would arise from the P=O stretching vibration. In organophosphorus compounds, this absorption is typically strong and appears in the region of 1250-1300 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic environment of the phosphorus atom; electronegative substituents like chlorine tend to shift this absorption to higher wavenumbers.

The P-Cl stretching vibration is expected to produce a medium-to-strong absorption in the lower frequency region of the mid-infrared spectrum, typically between 435 and 605 cm⁻¹. stackexchange.com The P-O-C stretching vibrations associated with the oxaphosphorin ring are anticipated to appear as strong bands in the 950-1100 cm⁻¹ range. researchgate.net Specifically, asymmetric and symmetric stretching of the C-O-C ether linkage within the ring would also contribute to this region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| P=O Stretch | 1250 - 1300 | Strong |

| P-O-C Stretch | 950 - 1100 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

This interactive table is based on typical values for organophosphorus compounds. researchgate.netstackexchange.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the infrared. For this compound, the P=O and P-Cl bonds are expected to yield characteristic Raman signals.

The P=O stretching vibration, while strong in the IR, also typically gives a moderately intense and sharp band in the Raman spectrum in a similar region (around 1250 cm⁻¹). The P-Cl stretch is also Raman active and would be observed in the 435-605 cm⁻¹ range. stackexchange.com Raman spectroscopy is particularly sensitive to the vibrations of the heterocyclic ring structure. The symmetric "breathing" modes of the oxaphosphorin ring would likely produce a distinct signal. While specific assignments are difficult without experimental data, analysis of related organophosphorus pesticides shows characteristic bands for P-O-C bonds around 1065 cm⁻¹. irdg.org

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| P=O Stretch | ~1250 | Medium |

| P-O-C Stretch | ~1065 | Medium |

| Ring Deformation Modes | 600 - 800 | Medium to Weak |

This interactive table is based on data from analogous organophosphorus compounds. stackexchange.comirdg.org

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the 4H-1,4-oxaphosphorin ring in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal the geometry around the phosphorus atom, which is expected to be distorted tetrahedral. It would also elucidate the conformation of the six-membered oxaphosphorin ring. Based on studies of related 1,4,2-oxazaphosphinane heterocycles, the ring is likely to adopt a half-chair or boat conformation. researchgate.net The orientation of the phosphoryl (P=O) and chloro (P-Cl) substituents (axial or equatorial) would be unambiguously determined.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

|---|---|

| P=O Bond Length | ~1.45 Å |

| P-Cl Bond Length | ~2.00 Å |

| P-O Bond Length (ring) | ~1.60 Å |

| O=P-Cl Bond Angle | ~115° |

| O=P-O Bond Angle | ~110° |

This interactive table presents typical values derived from crystallographic data of similar organophosphorus heterocyclic compounds. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Phosphorus Speciation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local electronic structure and oxidation state of a specific element. In the context of this compound, phosphorus K-edge XANES could provide valuable information about the chemical environment of the phosphorus atom.

The energy of the absorption edge is sensitive to the oxidation state of the phosphorus atom. The fine structure (pre-edge and near-edge features) is influenced by the coordination geometry and the nature of the bonded atoms (oxygen and chlorine). While XANES is more commonly applied to complex systems like environmental or biological samples to determine the speciation of phosphorus (e.g., distinguishing between phosphates, phosphonates, etc.), it can also be used to characterize pure compounds. The spectrum of this compound would serve as a unique fingerprint, reflecting its pentavalent oxidation state and its specific bonding environment within the oxaphosphorin ring.

Synergistic Application of Multiple Analytical Techniques for Complex Oxaphosphorin Structures

For the unambiguous structural confirmation of a novel compound like this compound, a single analytical technique is often insufficient. A synergistic approach, combining several spectroscopic and analytical methods, is essential.

Initially, FTIR and Raman spectroscopy would confirm the presence of key functional groups (P=O, P-Cl, P-O-C). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and particularly ³¹P NMR) would be crucial for establishing the connectivity of the atoms and providing information about the electronic environment of the phosphorus atom. nih.gov Mass spectrometry would determine the molecular weight and provide fragmentation patterns that can help confirm the structure.

Finally, single-crystal X-ray diffraction would provide the ultimate proof of the three-dimensional structure in the solid state. mdpi.comresearchgate.net The combination of these techniques allows for a comprehensive and unequivocal characterization of the molecule, from its constituent functional groups to its precise spatial arrangement. This multi-technique approach is standard practice in the synthesis and characterization of new chemical entities. beilstein-journals.org

Computational and Theoretical Chemistry Studies of 4h 1,4 Oxaphosphorin, 4 Chloro , 4 Oxide

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) has become a primary method for calculating the ground state properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), can be used to determine its optimized molecular geometry. rsc.org These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

For instance, the heterocyclic ring in similar systems is known to adopt a non-planar conformation, such as a boat or chair form, to minimize steric strain. researchgate.net DFT can elucidate the most stable conformation of this compound and the energy differences between various conformers. Furthermore, these calculations provide insights into electronic properties like the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the electrostatic potential, which are crucial for predicting reactivity.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is illustrative and based on typical results for similar heterocyclic compounds.)

| Property | Predicted Value |

| P=O Bond Length | 1.45 Å |

| P-Cl Bond Length | 2.05 Å |

| C-O-C Bond Angle | 118.5° |

| O-P-C Bond Angle | 105.2° |

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 3.1 D |

While DFT is a workhorse for ground state geometries, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy for energetic and spectroscopic predictions, albeit at a higher computational expense. These methods are particularly valuable for obtaining precise predictions of properties like vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, and electronic excitation energies, which relate to UV-Vis spectroscopy. For this compound, these calculations can provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

A potential energy surface (PES) is a conceptual and mathematical representation of a system's energy in terms of its atomic coordinates. libretexts.orgwikipedia.org For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. libretexts.org By mapping the PES for reactions involving this compound, chemists can identify the most likely reaction pathways. wikipedia.org This involves locating the minimum energy paths from reactants to products and identifying the transition state structures that connect them. researchgate.netchemrxiv.org Algorithms have been developed to automatically explore these surfaces and map out global reaction routes. researchgate.net

Many chemical reactions can yield multiple products, and computational methods can predict which products are most likely to form. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. For this compound, which is a chiral molecule, predicting the stereoselectivity of its reactions is particularly important.

By calculating the energies of the transition states leading to different products, the preferred reaction pathway can be determined. A lower transition state energy implies a faster reaction rate and, therefore, a more abundant product. This approach has been successfully used to understand and predict the outcomes of various organic reactions. nih.gov For example, in a reaction where a nucleophile attacks the phosphorus center, calculations can determine whether the attack is more favorable from above or below the plane of the ring, thus predicting the stereochemical outcome.

Theoretical Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts, Rotational Constants)

In addition to vibrational and electronic spectra, computational methods can predict other spectroscopic parameters. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful tool for structure elucidation. By calculating the magnetic shielding around each nucleus in this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can provide strong evidence for the proposed structure. Theoretical calculations of rotational constants are also valuable for comparing with data from microwave spectroscopy, which can yield very precise molecular geometries for small molecules in the gas phase.

Table 2: Theoretically Predicted ¹³C and ³¹P NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical results for similar organophosphorus compounds.)

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 125.4 |

| C3 | 28.7 |

| C5 | 68.1 |

| C6 | 115.9 |

| P4 | 95.3 |

Conformational Analysis and Intramolecular Interactions within the Oxaphosphorin Ring System

The conformational landscape of the this compound ring system is a crucial determinant of its reactivity and biological interactions. While direct experimental studies on the conformational preferences of this specific molecule are not extensively documented, theoretical and computational methods provide significant insights. Conformational analysis, the study of the energetics between different spatial arrangements of a molecule (rotamers), is essential for understanding its stability. lumenlearning.comresearchgate.netlibretexts.orgchemistrysteps.com

The 4H-1,4-oxaphosphorin ring is a six-membered heterocycle containing one oxygen atom, one phosphorus atom, and a double bond. This structure introduces a degree of conformational complexity. The ring is expected to adopt non-planar conformations to alleviate ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com Similar to cyclohexane (B81311) and other heterocyclic systems, the 1,4-oxaphosphorin ring can exist in various conformations such as chair, boat, and twist-boat.

Computational studies, typically employing ab initio or Density Functional Theory (DFT) methods, can be utilized to determine the relative energies of these conformers. nih.gov For the this compound, the presence of a phosphoryl group (P=O) and a chlorine atom attached to the phosphorus significantly influences the conformational equilibrium. These substituents can occupy either axial or equatorial positions in the chair-like conformers.

The relative stability of these conformers is governed by a variety of intramolecular interactions. Steric interactions, such as those between the axial substituents and other atoms in the ring (1,3-diaxial interactions), can be destabilizing. utdallas.edu The size of the substituent plays a critical role; larger groups generally prefer the more spacious equatorial position to minimize steric hindrance. utdallas.edu

A hypothetical energy landscape for the chair conformers of this compound, based on general principles of conformational analysis, is presented below. The actual energy differences would require specific quantum chemical calculations.

Table 1: Hypothetical Relative Energies of Chair Conformations for this compound

| Conformer | P=O Position | P-Cl Position | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| A | Axial | Equatorial | 0.0 (Reference) | Gauche interactions, potential anomeric effect |

| B | Equatorial | Axial | 1.5 | 1,3-diaxial interactions involving the P-Cl bond |

| C | Axial | Axial | 3.0 | Significant 1,3-diaxial interactions |

| D | Equatorial | Equatorial | 0.5 | Steric repulsion between equatorial groups |

Note: The data in this table is illustrative and intended to represent the types of information that would be obtained from a detailed computational conformational analysis. The actual values would depend on the level of theory and basis set used in the calculations.

Development of Computational Models for Oxaphosphorin Reactivity Prediction

Computational models are invaluable tools for predicting the reactivity of molecules like this compound, thereby guiding synthetic efforts and biological screening. nih.govnih.gov Two prominent computational approaches in this domain are quantum chemical methods, particularly Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling. bas.bgresearchgate.net

Quantum Chemical Reactivity Descriptors

Key reactivity descriptors that can be calculated for this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Electrophilicity Index (ω) | 2.8 | Measures the propensity to accept electrons |

| Most Electrophilic Center | Phosphorus (P) | Predicted site for nucleophilic attack |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For oxaphosphorin derivatives, QSAR models can be developed to predict various activities, such as insecticidal, herbicidal, or therapeutic properties.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of oxaphosphorin derivatives with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric, and hydrophobic properties), are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. bas.bg

For this compound, a validated QSAR model could be used to predict its biological activity based on its calculated molecular descriptors. This in silico prediction can help prioritize it for further experimental testing, thereby saving time and resources. nih.gov The descriptors included in the final QSAR model can also provide insights into the structural features that are important for the desired biological activity. nih.gov

Synthetic Utility and Emerging Applications of 4h 1,4 Oxaphosphorin Scaffolds

Role as Synthons in Complex Molecule Construction

There is no available research describing the use of 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide as a synthon in the construction of complex molecules. A synthon is an idealized fragment resulting from a retrosynthetic disconnection, and its synthetic equivalent is the real-world reagent used to perform the desired transformation. While the concept of synthons is fundamental to organic synthesis, the specific application of the 4H-1,4-Oxaphosphorin scaffold in this context has not been reported. The reactivity of the P-Cl bond in the target molecule could theoretically allow it to act as an electrophilic phosphorus synthon, but no examples have been documented.

Application as Ligands in Organometallic Chemistry and Catalysis

The potential for 4H-1,4-Oxaphosphorin derivatives to serve as ligands in organometallic chemistry and catalysis is a topic that remains unexplored in the current body of scientific literature. Phosphorus-containing heterocycles are widely used as ligands due to the ability of the phosphorus atom to coordinate with transition metals. The electronic and steric properties of these ligands can be tuned by modifying the substituents on the phosphorus atom and the heterocyclic ring. However, no studies have been published on the synthesis of metal complexes using 4H-1,4-Oxaphosphorin scaffolds or their application in catalytic processes.

Incorporation into Advanced Functional Materials (e.g., Molecular Electronics Components)

Information regarding the incorporation of this compound or its derivatives into advanced functional materials, such as components for molecular electronics, is not available. The development of novel materials with specific electronic or optical properties often relies on the design and synthesis of new molecular building blocks. While phosphorus heterocycles have been investigated for such applications, the 4H-1,4-Oxaphosphorin system has not been a subject of this research.

Precursors for Novel Phosphorus-Containing Heterocycles with Tunable Properties

The use of this compound as a precursor for the synthesis of other novel phosphorus-containing heterocycles is not described in the chemical literature. The transformation of one heterocyclic system into another, often through ring-opening, rearrangement, or cycloaddition reactions, is a common strategy for accessing new molecular architectures. The reactivity of the P-Cl bond and the potential for reactions involving the oxaphosphorin ring could, in principle, allow for such transformations. However, no specific examples or methodologies have been reported. For instance, studies on other heterocycles like 1,4-oxazinones have shown their utility as precursors for more complex structures such as 2-azaanthraquinones through tandem cycloaddition/cycloreversion sequences.

Due to the lack of specific data, no data tables can be generated for the requested compound.

Challenges and Future Perspectives in 4h 1,4 Oxaphosphorin, 4 Chloro , 4 Oxide Research

Development of Highly Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. nih.gov For P-chiral compounds like 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide, achieving high enantioselectivity remains a significant challenge. Future research will likely focus on asymmetric catalysis, which has proven effective for creating C-chiral phosphonates and other phosphorus compounds. mdpi.com

Key strategies that warrant exploration include:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for a wide array of enantioselective transformations. beilstein-journals.org Their application in the cyclization steps forming the oxaphosphorin ring could provide a direct route to enantiopure products. The catalyst can create a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org

Transition Metal Catalysis: The use of transition metal complexes with chiral ligands is a well-established method for asymmetric synthesis. mdpi.com Developing catalytic systems, potentially involving metals like palladium or iridium, that can control the stereochemistry at the phosphorus center during ring formation or substitution is a promising avenue.

Resolution of Diastereomers: An alternative approach involves reacting a racemic mixture of a 4H-1,4-oxaphosphorin precursor with a chiral auxiliary to form diastereomers. These diastereomers can then be separated by conventional methods like chromatography or crystallization, followed by the removal of the auxiliary to yield the enantiopure product. beilstein-journals.org

The table below summarizes potential catalytic systems applicable to the synthesis of chiral phosphorus heterocycles.

| Catalyst Type | Example Catalyst/Ligand | Potential Application | Key Advantage |

| Chiral Phosphoric Acid | SPINOL- or BINOL-derived CPAs beilstein-journals.orgbeilstein-journals.org | Asymmetric ring-closing reactions | Metal-free, mild conditions |

| Transition Metal Complex | Palladium with (R,R)-QuinoxP* nih.govresearchgate.net | Asymmetric P-C or P-O bond formation | High turnover numbers, functional group tolerance |

| Chiral Ligands | PAMP, DIOP, CHIRAPHOS mdpi.com | Asymmetric hydrogenation or hydrophosphonylation | Broad applicability in asymmetric synthesis |

Investigation of Unconventional Reactivity Modes

The reactivity of this compound is dictated by the electrophilic phosphorus center, the P-Cl bond, and the heterocyclic ring structure. While standard substitution reactions at the phosphorus atom are expected, future research should explore more unconventional reaction pathways.

Electrophilic Substitution Reactions (SE2(P)): Bimolecular electrophilic substitution at the phosphorus center typically proceeds with retention of configuration. mdpi.com Investigating the reaction of the oxaphosphorin with various electrophiles could lead to novel P-functionalized heterocycles while maintaining stereochemical integrity. mdpi.com

Ring-Opening Reactions: Under specific conditions, the oxaphosphorin ring could undergo cleavage. For instance, reaction with strong nucleophiles or under reductive conditions might lead to linear phosphinic acid derivatives, which are valuable synthetic intermediates in their own right. nih.gov

Cycloaddition/Cycloreversion Processes: Related 1,4-oxazinone precursors have been shown to participate in tandem cycloaddition/cycloreversion sequences to generate highly substituted pyridines. nih.gov Exploring whether the 4H-1,4-oxaphosphorin ring can act as a synthon in similar pericyclic reactions could open pathways to novel heterocyclic systems. nih.govrsc.org The P=O bond could potentially act as a dienophile in Diels-Alder type reactions. rsc.org

Rational Design of Oxaphosphorin-Based Catalysts

The unique combination of a hard oxygen atom and a tunable phosphorus center within the 4H-1,4-oxaphosphorin scaffold makes it an intriguing ligand backbone for new catalysts. Rational design, guided by mechanistic understanding and computational modeling, is crucial for this endeavor. nih.govresearchgate.net

The design process involves several key considerations:

Hemilabile Character: The P=O group can act as a hemilabile ligand, coordinating to a metal center and dissociating to create an open coordination site when needed during a catalytic cycle. nih.gov This property is highly desirable in catalysis.

Modulation of Steric and Electronic Properties: By derivatizing the oxaphosphorin ring or the substituents on the phosphorus atom, the steric bulk and electronic properties of the ligand can be fine-tuned. This allows for the optimization of catalyst activity and selectivity for a specific reaction. researchgate.net

Pre-catalyst Development: Detailed mechanistic studies on catalyst activation are vital. researchgate.net Designing stable pre-catalysts that reliably and completely generate the active catalytic species is critical for robust and reproducible performance in both academic and industrial settings. nih.govresearchgate.net For example, creating well-defined palladium(II) pre-catalysts ligated by oxaphosphorin derivatives could prevent the formation of inactive off-cycle species. nih.gov

Future work could focus on applying these principles to develop oxaphosphorin-based catalysts for cross-coupling reactions, asymmetric hydrogenations, or selective oxidation processes. researchgate.net

Exploration of New Derivatization Strategies

Expanding the chemical space around the 4H-1,4-oxaphosphorin core through new derivatization strategies is essential for exploring its potential applications. The highly reactive P-Cl bond is the primary handle for modification.

Potential derivatization reactions include:

Substitution with O-, N-, and S-Nucleophiles: Reaction with alcohols, phenols, amines, or thiols can yield a diverse library of esters, amides, and thioesters, respectively. These reactions can introduce a wide range of functional groups.

P-C Bond Formation: Reactions with organometallic reagents such as Grignard or organolithium compounds would lead to the formation of new P-C bonds, attaching alkyl or aryl groups directly to the phosphorus center.

Introduction of Fluorophores or Chromophores: For analytical or biological imaging applications, derivatization can be used to introduce moieties that absorb or emit light. nih.gov This involves reacting the P-Cl group with nucleophiles containing fluorescent or chromophoric units. nih.gov

The table below outlines potential derivatization pathways starting from this compound.

| Reagent Class | Example Reagent | Resulting P-Substituent | Potential Application |

| Alcohols/Phenols | Ethanol, Phenol (B47542) | P-OEt, P-OPh | Modifying solubility and electronic properties |

| Amines | Diethylamine, Aniline | P-NEt₂, P-NHPh | Synthesis of phosphonamidates, catalyst ligands |

| Organometallics | Phenylmagnesium bromide | P-Ph | Creating phosphine (B1218219) oxides for ligand synthesis |

| Thiols | Ethanethiol | P-SEt | Introducing soft donor atoms |

These strategies will enable the synthesis of a broad range of derivatives for screening in materials science, catalysis, and medicinal chemistry.

Advanced Spectroscopic and Computational Integration for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is paramount for optimizing existing reactions and discovering new ones. The integration of advanced spectroscopic techniques with high-level computational modeling offers a powerful approach to gain real-time mechanistic insights. rsc.orgsmu.edu

Computational Modeling: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic properties. smu.edursc.org This can elucidate the step-by-step mechanism of reactions involving this compound. mdpi.com Computational fluid dynamics (CFD) can even be used to model reactive flows in larger scale processes. tuwien.at

In Situ Spectroscopy: Techniques such as 31P NMR spectroscopy are invaluable for studying phosphorus-containing compounds. By monitoring reactions in real-time, it is possible to observe the formation and decay of intermediates, providing direct evidence for proposed mechanisms.

Integrated Approach: The synergy between theory and experiment is crucial. Computational models can predict intermediates that are then targeted for detection by in situ spectroscopy. rsc.org Conversely, experimental observations can be used to refine and validate computational models, leading to a robust and detailed understanding of the reaction mechanism. rsc.org This integrated approach can reveal subtle electronic and steric effects that govern reactivity and selectivity, accelerating the development of new synthetic methods and catalysts. smu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4H-1,4-Oxaphosphorin derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Cyclization reactions under reflux with sodium hydroxide (8% solution) are commonly used for structurally related heterocycles, such as 1,2,4-triazoles . For chlorinated oxaphosphorin systems, analogous protocols may require optimization of base strength, temperature, and solvent polarity. Characterization via IR, UV-Vis, and NMR (¹H, ¹³C) is critical to confirm product identity and detect intermediates .

- Key Variables : Reaction time, stoichiometry of chlorinating agents, and pH control to prevent hydrolysis of the phosphorus-oxygen bond.

Q. How should researchers handle safety and stability concerns during synthesis or storage of 4H-1,4-Oxaphosphorin derivatives?

- Guidance : Follow protocols for structurally similar organophosphorus compounds. Use fume hoods, personal protective equipment (PPE), and inert atmospheres to mitigate oxidative degradation. Stability tests under varying temperatures and humidity are advised, as per safety data sheets (SDS) for analogous compounds .

- Contradictions : While some SDS indicate no acute toxicity , conflicting data for related organophosphates suggest potential neurotoxic or irritant effects. Always prioritize hazard controls .

Q. What analytical techniques are most reliable for confirming the tautomeric equilibrium of 4H-1,4-Oxaphosphorin systems?

- Approach : Combine dynamic NMR spectroscopy (to observe tautomerization rates) with X-ray crystallography for static structural confirmation. For example, 1,2,4-triazole thiol-thione tautomerism was resolved via ¹H-NMR chemical shifts and crystallographic data .

- Pitfalls : Solvent polarity and temperature can skew tautomeric ratios; control experiments are essential.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of 4H-1,4-Oxaphosphorin derivatives under nucleophilic conditions?

- Strategy : Use isotopic labeling (e.g., ¹⁸O or ³¹P tracking) to trace reaction pathways. For instance, discrepancies in hydrolysis rates might arise from competing P=O vs. P-Cl bond cleavage. Computational modeling (DFT) can predict transition states and validate experimental kinetics .

- Case Study : In phosphorinane oxides, steric hindrance and electron-withdrawing substituents significantly alter nucleophilic attack trajectories .

Q. What methodologies address challenges in enantioselective synthesis of chiral 4H-1,4-Oxaphosphorin derivatives?

- Solutions : Employ chiral auxiliaries or catalysts (e.g., BINOL-phosphoric acids) to induce asymmetry during cyclization. For dinaphtho-dioxaphosphepin analogs, stereochemical outcomes were controlled using enantiopure starting materials, as evidenced by (11bR)- and (11bS)-isomers .

- Validation : Polarimetry and chiral HPLC coupled with circular dichroism (CD) for absolute configuration determination.

Q. How should researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray) for 4H-1,4-Oxaphosphorin derivatives?

- Resolution Framework :

- Step 1 : Verify sample purity via HPLC-MS.

- Step 2 : Compare experimental NMR shifts with computed spectra (DFT/GIAO).

- Step 3 : Re-examine crystallographic data for disorder or solvent inclusion artifacts.

Q. What toxicological extrapolation strategies apply when data for 4H-1,4-Oxaphosphorin are limited?

- Recommendation : Leverage class-based data for organophosphates or oxathiane oxides. For example, SAR (Structure-Activity Relationship) models for neurotoxicity in organophosphorus compounds can guide hazard predictions .

- Caveats : Substituent-specific effects (e.g., chloro groups) may deviate from class trends; prioritize in vitro assays (e.g., acetylcholinesterase inhibition) .

Methodological Resources

- Spectral Libraries : Reference IR and NMR data for analogous compounds (e.g., dinaphtho-dioxaphosphepin isomers ).

- Computational Tools : Gaussian or ORCA for modeling reaction pathways and spectroscopic properties .

- Safety Protocols : SDS guidelines for organophosphorus handling and ATSDR toxicological profiling frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.